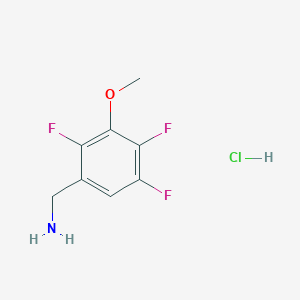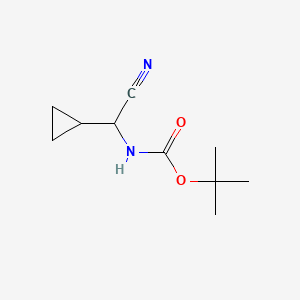
tert-Butyl (cyano(cyclopropyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (cyano(cyclopropyl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyano group, and a cyclopropylmethyl group.
Vorbereitungsmethoden
The synthesis of tert-Butyl (cyano(cyclopropyl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction conditions are generally mild, and the yields are high.
In industrial settings, the production of carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Analyse Chemischer Reaktionen
tert-Butyl (cyano(cyclopropyl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (cyano(cyclopropyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (cyano(cyclopropyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (cyano(cyclopropyl)methyl)carbamate include other carbamates such as:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used as a protecting group that can be removed with an amine base.
The uniqueness of this compound lies in its combination of a tert-butyl group, a cyano group, and a cyclopropylmethyl group, which provides specific reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
tert-butyl N-[cyano(cyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
LHWBWOBMUPVVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


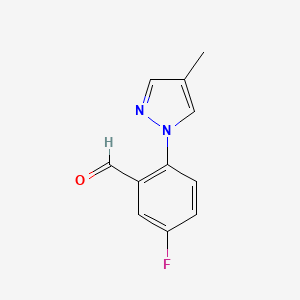
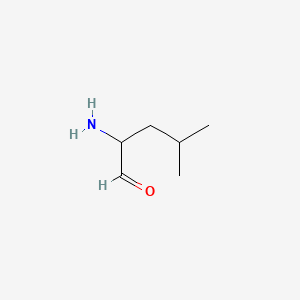
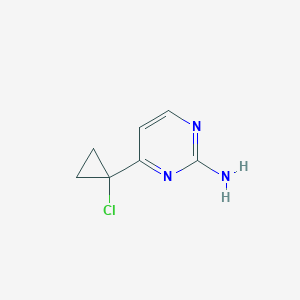
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
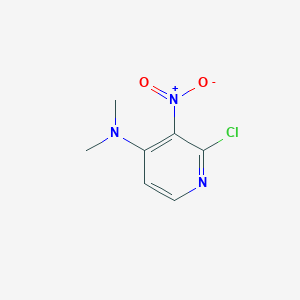


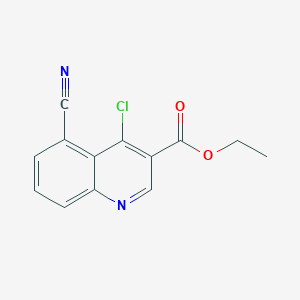

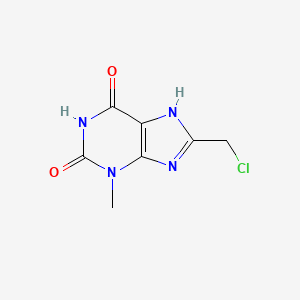
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
